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Introduction to DAPCy and the Role of Cross-
Validation
Discriminant Analysis of Principal Components (DAPC) is a multivariate statistical method used

to identify and describe clusters of genetically related individuals.[1][2][3] It is a powerful tool for

inferring population structure from genetic markers like single nucleotide polymorphisms

(SNPs).[4][5] The methodology first employs Principal Component Analysis (PCA) to reduce

the dimensionality of the genetic data, transforming the correlated variables into a set of

uncorrelated principal components (PCs).[1][2] Subsequently, it applies Discriminant Analysis

(DA) to these PCs to maximize the separation between predefined or inferred groups.[2]

A critical step in DAPC is determining the optimal number of PCs to retain. Retaining too few

PCs may result in the loss of important genetic information, while retaining too many can lead

to overfitting, where the model captures random noise rather than the true population structure.

[2][5] This can result in a model that performs well on the sampled data but poorly on new,

unseen data.[2] Cross-validation is an essential technique to objectively select the optimal

number of PCs, thereby ensuring the robustness and predictive accuracy of the DAPC model.

[1][6][7]
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Cross-validation assesses a model's ability to generalize to an independent dataset.[8][9] In the

context of DAPC, this involves partitioning the data into a training set and a testing (or

validation) set.[7][8] The DAPC model is built on the training set using a specific number of

PCs, and its ability to correctly classify individuals in the testing set is evaluated.[1][7] This

process is repeated for a range of different numbers of retained PCs, and the number that

provides the best predictive performance is selected for the final analysis.[6][7]

Two primary software packages are used for DAPC, each with its own approach to cross-

validation: the R package adegenet and the Python package DAPCy.

Repeated Random Sub-sampling Cross-Validation (in
adegenet)
The adegenet package in R utilizes a repeated random sub-sampling or bootstrapping

approach for cross-validation, implemented in the xvalDapc function.[6] This method involves

repeatedly splitting the data, typically using 90% for the training set and 10% for the validation

set.[6][7] To ensure that all groups are represented in both sets, stratified sampling is used.[7]

The performance of the DAPC model for a given number of PCs is then averaged over many

replicates to provide a robust estimate of the prediction success.[6] The optimal number of PCs

is the one that minimizes the Mean Squared Error (MSE) or maximizes the proportion of

successful predictions.[6]

k-Fold Cross-Validation (in DAPCy)
The DAPCy Python package, built on the scikit-learn library, offers several k-fold cross-

validation schemes, which are more computationally efficient for large datasets.[4][10][11] In k-

fold cross-validation, the dataset is divided into 'k' equal-sized folds.[12] The model is then

trained on k-1 folds and tested on the remaining fold. This process is repeated k times, with

each fold serving as the test set once.[12] The performance is then averaged across all k trials.

DAPCy supports:

Standard k-fold cross-validation: Randomly partitions the data into k folds.[10]

Stratified k-fold cross-validation: Ensures that each fold has the same proportion of

individuals from each group as the original dataset, which is crucial for imbalanced datasets.

[10]
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Leave-one-out cross-validation (LOOCV): An extreme case of k-fold cross-validation where k

is equal to the number of individuals. Each individual is used once as the test set.[10][13]

DAPCy employs a grid-search approach to automatically test a range of PC numbers and

identify the one with the highest classification accuracy.[10][14]

Experimental Protocols
Protocol 1: Cross-Validation using xvalDapc in R
(adegenet)
This protocol outlines the steps to determine the optimal number of PCs to retain in a DAPC

analysis using the adegenet package in R.

Methodology:

Load the necessary library and data:

Perform the cross-validation: Run the xvalDapc function, specifying the genetic data, the

group assignments, and the range of PCs to test.

Interpret the results: The output of xvalDapc includes a plot showing the mean successful

assignment per number of PCs retained. The number of PCs with the highest success rate

(or lowest root mean squared error) is considered optimal.[7]

Run the final DAPC with the optimal number of PCs:

Protocol 2: Grid Search Cross-Validation in Python
(DAPCy)
This protocol describes how to find the optimal number of PCs using the grid search and cross-

validation functionality in the DAPCy Python package.

Methodology:

Install and import the necessary libraries:

Initialize the DAPCy object:
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Retrieve and interpret the results: The best number of components and the corresponding

accuracy are stored in the DAPCy object.

Fit the final DAPC model: The grid_search function automatically fits the final model with the

optimal number of PCs. You can access it for further analysis.

Data Presentation
The quantitative results from the cross-validation procedures can be summarized in tables for

easy comparison.

Table 1: Example Output from xvalDapc in adegenet

Number of PCs
Retained

Mean Successful
Assignment (%)

Standard Deviation
Mean Squared
Error (MSE)

5 75.2 3.1 0.248

10 88.9 2.5 0.111

15 94.1 1.8 0.059

20 95.3 1.5 0.047

25 95.1 1.6 0.049

30 94.8 1.7 0.052

The optimal number of PCs is 20, as it corresponds to the lowest Mean Squared Error.

Table 2: Example Output from Grid Search in DAPCy

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b8745020?utm_src=pdf-body
https://www.benchchem.com/product/b8745020?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8745020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Number of PCs Mean CV Accuracy
Standard Deviation of CV
Accuracy

5 0.761 0.032

10 0.893 0.028

15 0.945 0.021

20 0.958 0.019

25 0.956 0.020

30 0.952 0.022

The optimal number of PCs is 20, achieving the highest mean cross-validation accuracy.

Visualizations
The following diagrams illustrate the workflows and logical relationships of the cross-validation

techniques in DAPC.
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Caption: Overall workflow of the Discriminant Analysis of Principal Components (DAPC).
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Caption: Workflow for xvalDapc in the R adegenet package.
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Caption: Workflow for k-fold cross-validation grid search in the DAPCy Python package.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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